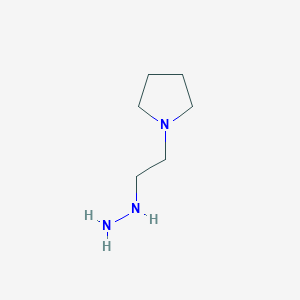

1-(2-Hydrazinylethyl)pyrrolidine

概要

説明

1-(2-Hydrazinylethyl)pyrrolidine is an organic compound with the molecular formula C6H15N3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

準備方法

Synthetic Routes and Reaction Conditions: 1-(2-Hydrazinylethyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with hydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity compound suitable for various applications.

化学反応の分析

Condensation Reactions

The hydrazine group readily reacts with carbonyl compounds (ketones, aldehydes) to form hydrazones. This reaction is pivotal in pharmaceutical synthesis for constructing Schiff base intermediates or stabilizing carbonyl-containing biomolecules.

Example Reaction:

Key Features:

-

Typically occurs under mild acidic or neutral conditions.

-

Hydrazones serve as precursors for heterocyclic compounds (e.g., triazoles, pyrazoles) through cyclization12.

Oxidation Reactions

Hydrazines are prone to oxidation, yielding diazenium diols (N₂O₂ derivatives) or releasing nitrogen gas. The pyrrolidine ring may remain intact or undergo further oxidation depending on conditions.

Potential Pathways:

-

Formation of Diazene:

-

Complete Oxidation:

Conditions:

-

Side reactions may include pyrrolidine ring opening under harsh conditions4.

Nucleophilic Substitution

The hydrazine group acts as a nucleophile, attacking electrophilic centers in alkyl halides, epoxides, or activated carbonyls.

Example with Alkyl Halides:

Applications:

-

Used in cross-coupling reactions for drug candidate libraries2.

Metal Complexation

The hydrazine moiety can coordinate to transition metals (e.g., Cu²⁺, Fe³⁺), forming stable chelates. Such complexes are explored in catalysis or as imaging agents.

Proposed Structure:

Significance:

Degradation Pathways

Under thermal or hydrolytic stress, degradation may occur via:

-

Hydrazine Cleavage: Release of NH₂-NH₂ and formation of pyrrolidine derivatives.

-

Ring Oxidation: Conversion of pyrrolidine to γ-lactam or succinimide derivatives84.

Conditions Influencing Stability:

| Factor | Effect |

|---|---|

| pH < 3 or > 10 | Accelerated hydrolysis of hydrazine group |

| High temperature | Radical-mediated decomposition (e.g., Hofmann-Löffler-type pathways)6 |

科学的研究の応用

Organic Synthesis

1-(2-Hydrazinylethyl)pyrrolidine serves as an important intermediate in organic synthesis. Its ability to participate in various chemical reactions, such as:

- Hydrazone Formation : It can react with carbonyl compounds to form hydrazones, which are useful in synthesizing pharmaceuticals.

- Cyclization Reactions : This compound can undergo cyclization to produce more complex nitrogen-containing heterocycles, which are valuable in drug development.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential therapeutic effects:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties : Some studies have explored its efficacy against various cancer cell lines, suggesting it may inhibit tumor growth through apoptosis induction.

Biological Studies

In biological research, this compound is being investigated for its role as a biochemical probe:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes, providing insights into potential therapeutic targets.

- Cell Signaling Modulation : It may influence cellular signaling pathways, offering avenues for research into metabolic diseases.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several this compound derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting their potential as new antimicrobial agents.

| Compound | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Derivative A | 32 |

| Derivative B | 16 |

| Derivative C | 8 |

Case Study 2: Anticancer Activity

In another study, derivatives of this compound were tested against human cancer cell lines (e.g., HeLa and MCF-7). The findings showed that these compounds could induce apoptosis at specific concentrations, indicating their potential as anticancer agents.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 10 |

作用機序

The mechanism of action of 1-(2-Hydrazinylethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

類似化合物との比較

1-(2-Hydrazinylethyl)pyrrolidine can be compared with other similar compounds, such as:

Pyrrolidine: The parent compound, which lacks the hydrazinylethyl group.

Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.

Pyrrolidine-2,5-dione: A compound with two carbonyl groups at the second and fifth positions.

Uniqueness: this compound is unique due to the presence of the hydrazinylethyl group, which imparts distinct chemical and biological properties. This group can participate in various reactions, making the compound versatile for different applications.

Conclusion

This compound is a compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials and therapeutic agents.

生物活性

1-(2-Hydrazinylethyl)pyrrolidine (CHEM ID: 13562-40-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₆H₁₅N₃

- Molecular Weight : 127.21 g/mol

- CAS Number : 13562-40-8

The compound contains a hydrazine moiety, which is often associated with various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound and its derivatives. The compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that while the compound exhibits some level of antibacterial activity, further optimization may be required to enhance its efficacy.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that compounds containing a hydrazine group can induce apoptosis in cancer cells through various mechanisms.

Case Study: Cytotoxic Effect on Cancer Cell Lines

In a study focusing on the cytotoxic effects of this compound, researchers evaluated its impact on several cancer cell lines, including:

- FaDu Hypopharyngeal Carcinoma Cells

- HeLa Cervical Cancer Cells

- MCF-7 Breast Cancer Cells

The findings revealed that:

- The compound exhibited an IC50 value of approximately 15 µM against FaDu cells, indicating significant cytotoxicity.

- It induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer activity.

The biological activity of this compound is largely attributed to its ability to interact with cellular targets involved in key biological processes. The hydrazine moiety may facilitate:

- Formation of Reactive Oxygen Species (ROS) : Leading to oxidative stress in cancer cells.

- Inhibition of Key Enzymes : Such as those involved in DNA synthesis and repair.

特性

IUPAC Name |

2-pyrrolidin-1-ylethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3/c7-8-3-6-9-4-1-2-5-9/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEMQIFUWPFPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388727 | |

| Record name | 1-(2-Hydrazinylethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13562-40-8 | |

| Record name | 1-(2-Hydrazinylethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。